molecular formula C7H8O3S B13065579 2-((Methylthio)methyl)furan-3-carboxylic acid

2-((Methylthio)methyl)furan-3-carboxylic acid

Cat. No.: B13065579
M. Wt: 172.20 g/mol
InChI Key: ZNYHDAZWKSPBTF-UHFFFAOYSA-N
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Description

2-((Methylthio)methyl)furan-3-carboxylic acid is a high-purity chemical intermediate intended solely for research and development purposes in laboratory settings. This heterocyclic compound features a furan core functionalized with both a carboxylic acid and a methylthiomethyl group, making it a valuable scaffold in organic synthesis and medicinal chemistry. Primary research applications for this compound include its use as a key building block in the synthesis of more complex molecules for pharmaceutical development and material science. The presence of the carboxylic acid allows for further derivatization, such as amide bond formation or esterification, while the sulfur-containing side chain can contribute to unique electronic properties or be utilized in metal coordination chemistry. Researchers value this compound for exploring structure-activity relationships in drug discovery, particularly in projects targeting sulfur-based bioactivity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research reference purposes.

Properties

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

2-(methylsulfanylmethyl)furan-3-carboxylic acid

InChI

InChI=1S/C7H8O3S/c1-11-4-6-5(7(8)9)2-3-10-6/h2-3H,4H2,1H3,(H,8,9)

InChI Key

ZNYHDAZWKSPBTF-UHFFFAOYSA-N

Canonical SMILES

CSCC1=C(C=CO1)C(=O)O

Origin of Product

United States

Preparation Methods

Methylthiomethylation Using Dimethyl Sulfoxide (DMSO)

A convenient and efficient method involves the use of dimethyl sulfoxide (DMSO) as a methylthiomethylating agent under reflux conditions. This method was detailed in a 2022 study by Liu et al., which described an autocatalytic methylthiomethylation of carboxylic acids:

  • Procedure : Carboxylic acid substrates (such as furan-3-carboxylic acid) are dissolved in DMSO and refluxed for approximately 15 minutes.
  • Mechanism : The reaction proceeds via formation of a DMSO enolate intermediate that transfers the methylthiomethyl group (-CH2SCH3) onto the substrate.
  • Workup : After reflux, the reaction mixture is quenched with water, extracted, and purified by silica gel chromatography.
  • Yields : High yields are reported, often exceeding 85% for methylthiomethyl esters, which can be hydrolyzed to the corresponding acids.

This method is notable for its mild conditions, short reaction times, and broad substrate scope including aromatic and heterocyclic carboxylic acids.

Parameter Details
Reagent DMSO
Substrate Carboxylic acids (e.g., furan-3-carboxylic acid)
Temperature Reflux (~100 °C)
Reaction time ~15 minutes
Purification Silica gel chromatography
Yield Up to 85-97%

Alkylation of Furan Derivatives with Methylthiomethyl Chloride

Another classical approach involves alkylation of furan derivatives bearing a carboxylic acid group with methylthiomethyl chloride:

  • Starting material : 2-(hydroxymethyl)furan-3-carboxylic acid or furan-3-carboxylic acid derivatives.
  • Reagents : Methylthiomethyl chloride (CH2SCH3Cl) acts as the alkylating agent.
  • Conditions : Typically conducted in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.
  • Outcome : Introduction of the methylthio group at the 2-position via nucleophilic substitution.
  • Advantages : This method allows direct installation of the methylthiomethyl substituent with good regioselectivity.

This approach is well-documented in synthetic organic chemistry literature for preparing sulfur-substituted furan carboxylic acids.

Stepwise Synthesis from Furan Precursors

Some syntheses start from simpler furan derivatives, such as 2-methylfuran-3-carboxylic acid, and proceed via:

Although less direct, these methods offer alternative routes when specific starting materials or reagents are more accessible.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
DMSO-mediated methylthiomethylation Furan-3-carboxylic acid or derivatives DMSO, reflux, 15 min 85–97 Mild, short reaction time, high yield Requires purification by chromatography
Alkylation with methylthiomethyl chloride 2-(hydroxymethyl)furan-3-carboxylic acid CH2SCH3Cl, base Moderate to high Direct substitution, regioselective Handling of alkyl halides, possible side reactions
Stepwise synthesis from furan precursors 2-Methylfuran-3-carboxylic acid or related Various sulfur reagents, catalysts Variable Flexible starting materials Multi-step, longer synthesis time

Analytical and Structural Confirmation

The synthesized 2-((Methylthio)methyl)furan-3-carboxylic acid is typically characterized by:

For example, methylthiomethyl esters prepared by the DMSO method showed sharp NMR signals at δ 5.4 ppm for the -CH2- group adjacent to sulfur, and carboxyl carbon signals near 166 ppm in ^13C NMR.

Chemical Reactions Analysis

Types of Reactions

2-((Methylthio)methyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 2-((Methylthio)methyl)furan-3-carboxylic acid may exhibit anticancer properties. For instance, studies on furan derivatives have shown promising activity against various cancer cell lines. A study demonstrated that certain furan derivatives had significant cytotoxic effects on colon cancer cells (HCT116), suggesting that 2-((Methylthio)methyl)furan-3-carboxylic acid could be explored for similar therapeutic benefits .

Unique Flavor Profile

2-((Methylthio)methyl)furan-3-carboxylic acid is noted for its unique flavor profile, which may be beneficial in the food industry as a flavoring agent. Its structural characteristics allow it to impart distinct flavors that could enhance various food products. The compound's potential in this area warrants further exploration to determine its effectiveness and safety in food applications.

Topical Applications

The compound's properties make it suitable for use in cosmetic formulations. Its incorporation into topical products could leverage its moisturizing and skin-beneficial effects. Research into formulation techniques has shown that the stability and efficacy of cosmetic products can be significantly influenced by the choice of ingredients, including compounds like 2-((Methylthio)methyl)furan-3-carboxylic acid .

Mechanism of Action

The mechanism of action of 2-((Methylthio)methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methylthio group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Furan Carboxylic Acids

The evidence highlights several furan-based carboxylic acids with substituents at positions 2 or 3, which are critical for pharmacological and industrial applications:

Compound Name Molecular Formula Substituents Key Properties/Applications References
2-Methylfuran-3-carboxylic acid C₆H₆O₃ Methyl at C2, carboxylic acid at C3 Research applications in synthesis; used as a building block for heterocyclic compounds.
3-Methylfuran-2-carboxylic acid C₆H₆O₃ Methyl at C3, carboxylic acid at C2 Laboratory chemical; no specific pharmacological data available.
2-Methyl-5-phenylfuran-3-carboxylic acid C₁₂H₁₀O₃ Methyl at C2, phenyl at C5 Used in synthesizing bioactive compounds for neurodegenerative disease research.
5-Methylfuran-3-carboxylic acid C₆H₆O₃ Methyl at C5, carboxylic acid at C3 Pharmaceutical intermediate; purity >95%.

Key Observations :

  • Substituent position (C2 vs. C3) significantly affects reactivity and interaction with biological targets. For example, 2-methylfuran-3-carboxylic acid is prioritized in synthesis research, whereas 5-phenyl derivatives show promise in medicinal chemistry .
Thiophene Carboxylic Acid Derivatives

Thiophene analogs, which replace furan's oxygen with sulfur, exhibit distinct electronic properties and metabolic stability:

Compound Name Molecular Formula Substituents Key Properties/Applications References
3-(Trifluoromethyl)-2-thiophenecarboxylic acid C₆H₃F₃O₂S CF₃ at C3, carboxylic acid at C2 High electronegativity; used in agrochemicals and materials science.
3-Methyl-2-thiophenecarboxylic acid C₆H₆O₂S Methyl at C3, carboxylic acid at C2 Intermediate in antiretroviral drug synthesis.
Thiophene-2-carboxylic acid C₅H₄O₂S Carboxylic acid at C2 Laboratory reagent; no methylthio groups noted.

Key Observations :

  • Sulfur in thiophene increases ring aromaticity and stability compared to furan, making these compounds resistant to oxidative degradation .
  • Trifluoromethyl groups (e.g., in C₆H₃F₃O₂S) enhance bioavailability and binding affinity in drug design .
Benzofuran Carboxylic Acids

Benzofuran derivatives fused with benzene rings show enhanced pharmacological activity:

Compound Name Molecular Formula Substituents Key Properties/Applications References
3-Methylbenzo[b]furan-2-carboxylic acid C₁₀H₈O₃ Methyl at C3, carboxylic acid at C2 Anticancer research; modulates enzyme activity.
2-(5-Fluoro-3-methylsulfanyl-benzofuran-2-yl)acetic acid C₁₁H₉FO₃S Methylthio at C3, fluoro at C5 Forms hydrogen-bonded dimers; studied for crystal engineering.

Key Observations :

  • Methylthio (SCH₃) groups, as seen in C₁₁H₉FO₃S, introduce sulfur-mediated hydrogen bonding, influencing crystal packing and solubility .
  • Fluorine substituents improve metabolic stability and electronegativity, critical for CNS-targeted drugs .

Comparative Analysis Table

Feature 2-((Methylthio)methyl)furan-3-carboxylic Acid (Hypothetical) 2-Methylfuran-3-carboxylic Acid 3-(Trifluoromethyl)-2-thiophenecarboxylic Acid 3-Methylbenzo[b]furan-2-carboxylic Acid
Core Structure Furan Furan Thiophene Benzofuran
Substituents (Methylthio)methyl at C2, COOH at C3 Methyl at C2, COOH at C3 CF₃ at C3, COOH at C2 Methyl at C3, COOH at C2
Molecular Weight (g/mol) ~186 (estimated) 126.11 196.14 176.17
Bioactivity Potential enzyme modulation (inferred) Limited data Agrochemistry applications Anticandidate activity
Synthetic Accessibility Moderate (requires thioether functionalization) High Moderate Low (complex benzofuran synthesis)

Research Implications and Gaps

  • Pharmacological Potential: Methylthio groups (e.g., in benzofuran derivatives) may enhance binding to sulfur-rich enzyme active sites, a trait exploitable in drug design .
  • Synthetic Challenges : Introducing (methylthio)methyl groups to furan rings requires specialized reagents (e.g., methanethiol derivatives), which are less documented in the evidence.
  • Data Limitations: No direct thermodynamic or pharmacokinetic data exist for the target compound, necessitating further experimental studies.

Biological Activity

2-((Methylthio)methyl)furan-3-carboxylic acid is a compound characterized by its unique structure, which includes a methylthio group and a carboxylic acid attached to a furan ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article summarizes the current understanding of its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for 2-((Methylthio)methyl)furan-3-carboxylic acid is C₇H₈O₂S. Its structural features contribute to its reactivity and interactions with biological systems. The presence of the methylthio group enhances its lipophilicity, potentially facilitating membrane penetration and interaction with various cellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-((Methylthio)methyl)furan-3-carboxylic acid. For instance, derivatives of similar furan-based structures have shown significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
16fHepG26.19 ± 0.50
16fMCF-75.10 ± 0.40
24bMDA-MB-2318.16
24cMCF-718.03

These findings suggest that compounds structurally related to 2-((Methylthio)methyl)furan-3-carboxylic acid may exhibit similar or enhanced anticancer activity.

Anti-inflammatory Activity

Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Compounds with furan rings have been studied for their anti-inflammatory effects, often through the inhibition of pro-inflammatory cytokines. Although direct studies on 2-((Methylthio)methyl)furan-3-carboxylic acid are lacking, its structural analogs indicate potential anti-inflammatory benefits.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of furan derivatives on multiple cancer cell lines, showing that certain modifications to the furan structure significantly enhanced their potency against HepG2 and MCF-7 cells .
  • Mechanistic Insights : Investigations into the mechanism of action for similar compounds revealed that they may induce apoptosis through caspase activation and cell cycle arrest at various phases, particularly G1/S phase .

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